![molecular formula C8H15ClFN B3114053 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1993157-21-3](/img/structure/B3114053.png)
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
Overview
Description
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C8H15ClFN and a molecular weight of 179.67 . It appears as a white solid .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring. The seven-membered ring contains a nitrogen atom and a fluorine atom is attached to one of the carbon atoms .Physical And Chemical Properties Analysis
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a white solid . It has a molecular weight of 179.67 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Pharmacokinetics and Drug Tolerance
The pharmacokinetics and tolerance of compounds structurally similar to 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride have been studied, revealing insights into absorption rates, serum protein binding, and tissue penetration. These studies highlight the importance of understanding the biological behavior of compounds for effective therapeutic application (Nakashima et al., 1995).
GPR119 Agonists and Diabetes Treatment
Research into 7-azaspiro[3.5]nonane derivatives, closely related to 2-Fluoro-7-azaspiro[3.5]nonane, as GPR119 agonists reveals potential therapeutic applications in diabetes treatment. These compounds have shown promising results in lowering glucose levels in diabetic rats, indicating their utility in managing blood sugar levels (Matsuda et al., 2018).
Serotonin Receptor Activity
The synthesis and activity of derivatives of 2-azaspiro compounds, including those structurally similar to 2-Fluoro-7-azaspiro[3.5]nonane, have been explored for their affinity to serotonin receptors. These studies provide insights into the potential therapeutic applications of such compounds in treating disorders related to serotonin imbalances (Obniska et al., 2006).
Immunosuppressive Properties
Research into azaspiro compounds has demonstrated their potential in inducing non-specific suppressor cells, suggesting applications in treating autoimmune diseases. The ability of these compounds to modulate immune responses highlights their potential in therapeutic settings where immune system modulation is desired (Badger et al., 1990).
Osteoporosis Treatment
The design and synthesis of 2,7-Diazaspiro[4,4]nonane derivatives, closely related to 2-Fluoro-7-azaspiro[3.5]nonane, show promise in inhibiting osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-7-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROQPMNBAXVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



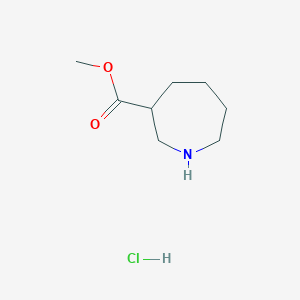
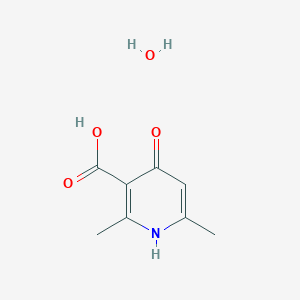
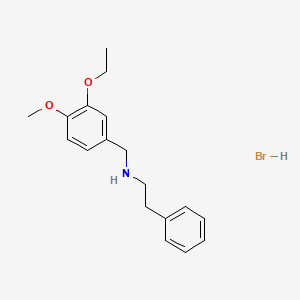
![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)
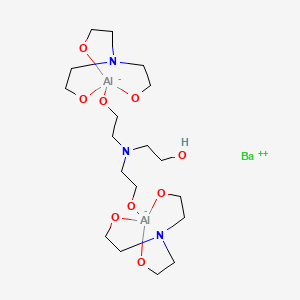
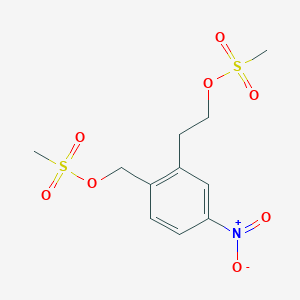
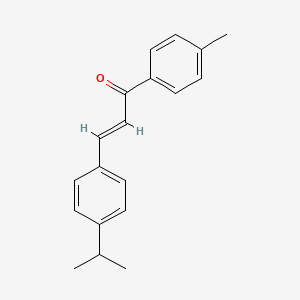
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
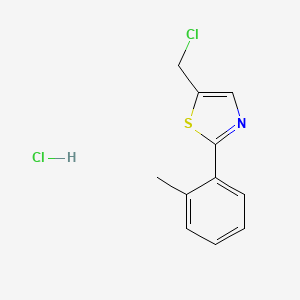
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
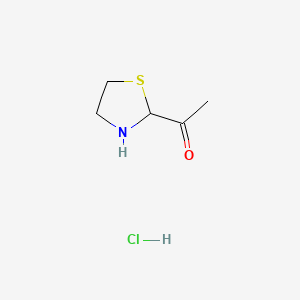
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
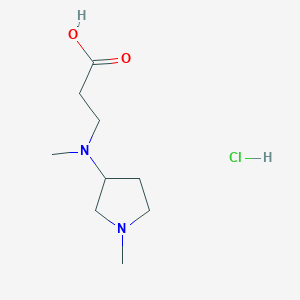
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)